Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 1565822-18-5
VCID: VC2722830
InChI: InChI=1S/C18H16N2O3/c1-2-22-18(21)15(12-19)11-14-6-8-17(9-7-14)23-13-16-5-3-4-10-20-16/h3-11H,2,13H2,1H3
SMILES: CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate

CAS No.: 1565822-18-5

Cat. No.: VC2722830

Molecular Formula: C18H16N2O3

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate - 1565822-18-5

Specification

CAS No. 1565822-18-5
Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
IUPAC Name ethyl 2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Standard InChI InChI=1S/C18H16N2O3/c1-2-22-18(21)15(12-19)11-14-6-8-17(9-7-14)23-13-16-5-3-4-10-20-16/h3-11H,2,13H2,1H3
Standard InChI Key NSNVRQJRLCMYKS-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N
Canonical SMILES CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N

Introduction

Chemical Identity and Properties

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate is characterized by a unique molecular structure featuring a cyano group, a pyridine ring, and an ester functional group, which collectively contribute to its distinctive chemical properties and biological activities. The compound's key identifying information and physical properties are summarized in Table 1.

ParameterValue
CAS Number1565822-18-5
Molecular FormulaC₁₈H₁₆N₂O₃
Molecular Weight308.3 g/mol
IUPAC Nameethyl 2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Standard InChIKeyNSNVRQJRLCMYKS-UHFFFAOYSA-N
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N

Table 1: Chemical Identity and Physical Properties of Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate

The compound contains several functional groups that contribute to its reactivity and biological activity:

  • A cyano group (C≡N), which serves as a strong electron-withdrawing group

  • An ester moiety (ethyl ester), providing potential for hydrolysis and modification

  • A pyridin-2-ylmethoxy substituent, which contributes to its binding affinity in biological systems

  • An α,β-unsaturated system, which makes it susceptible to nucleophilic additions

Synthetic Methodologies

Knoevenagel Condensation

The synthesis of Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate primarily involves a Knoevenagel condensation reaction. This represents a critical carbon-carbon bond-forming process that enables the creation of α,β-unsaturated compounds through the condensation of active methylene compounds with aldehydes or ketones.

The general synthetic scheme involves:

  • Preparation of 4-(pyridin-2-ylmethoxy)benzaldehyde

  • Knoevenagel condensation between ethyl cyanoacetate and 4-(pyridin-2-ylmethoxy)benzaldehyde

  • Purification of the final product

The reaction typically proceeds under basic conditions, with piperidine commonly employed as a catalyst. The solvent of choice is often ethanol, and the reaction is conducted under reflux conditions to drive it to completion .

Structure-Activity Relationships

The structural features of Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate play crucial roles in determining its biological activity, particularly its function as an EGFR inhibitor. Several structural elements deserve special attention:

  • The cyano group serves as a Michael acceptor, enabling covalent bond formation with nucleophilic residues (particularly cysteine) in the EGFR active site

  • The pyridin-2-ylmethoxy moiety contributes to binding specificity through hydrogen bonding interactions

  • The ethyl ester group enhances membrane permeability and may serve as a prodrug feature

When compared to structurally related compounds, certain patterns emerge that highlight the importance of these features:

CompoundStructure VariationEffect on Activity
Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoateReplacement of pyridine with nitrophenylDifferent binding profile in EGFR active site
Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoateSimplified structure with hydroxy and methoxy groupsAltered selectivity profile
Ethyl 2-cyano-3-morpholin-4-ylprop-2-enoateMorpholine substituent instead of pyridin-2-ylmethoxyphenylDifferent physicochemical properties and targeting

Table 2: Comparative Analysis of Structurally Related Compounds

Biological Activity and Applications

EGFR Inhibition

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate has demonstrated promising results in preclinical studies as an irreversible EGFR inhibitor. The compound shows particular effectiveness against EGFR mutants, which are often implicated in resistance to first-generation EGFR inhibitors .

The electrophilic nature of the α,β-unsaturated nitrile allows for covalent bond formation with the nucleophilic cysteine residue in the ATP-binding pocket of EGFR. This irreversible inhibition mechanism provides a significant advantage in overcoming resistance mechanisms that often develop with reversible inhibitors .

Structure-Based Design and Optimization

The development of Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate represents a rational approach to drug design, specifically targeting EGFR mutations. Several structural modifications have been explored to optimize its pharmacological properties:

  • Modification of the pyridine ring to alter binding specificity

  • Variation of the linker between the pyridine and phenyl rings

  • Substitution of the cyano group with other electron-withdrawing groups

  • Alteration of the ester moiety to modulate pharmacokinetic properties

These structure-activity relationship studies provide valuable insights for the development of next-generation EGFR inhibitors with improved efficacy and reduced off-target effects .

Analytical Characterization

Comprehensive analytical characterization of Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate is essential for confirming its structure and purity. Standard analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity determination

The compound's spectral data typically reveals characteristic signals:

  • ¹H NMR: Signals for ethyl protons, aromatic protons from both the phenyl and pyridine rings, and the vinyl proton

  • ¹³C NMR: Characteristic peaks for cyano carbon, carbonyl carbon, and aromatic carbons

  • IR: Distinct absorption bands for the cyano group (~2220 cm⁻¹), carbonyl group (~1720 cm⁻¹), and aromatic C-H stretching

These analytical parameters serve as quality control benchmarks for synthetic efforts and structural verification.

Future Research Directions

Research on Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate continues to evolve, with several promising avenues for future investigation:

Development of Improved Synthetic Routes

Alternative synthetic methodologies that enhance yield, reduce environmental impact, and improve scalability represent a significant area for future research. Green chemistry approaches, such as solvent-free conditions or the use of environmentally benign catalysts, could provide more sustainable routes to this compound .

Expansion of Therapeutic Applications

While the compound has shown promise as an EGFR inhibitor, exploration of its activity against other kinases and potential applications in treating additional cancer types remains an active area of research. Structure-based design strategies may unlock new therapeutic applications beyond NSCLC .

Formulation Development

Enhancing the compound's pharmacokinetic profile through advanced formulation strategies represents another important research direction. Nanoformulations, prodrug approaches, and targeted delivery systems could potentially improve the compound's therapeutic index in clinical applications.

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